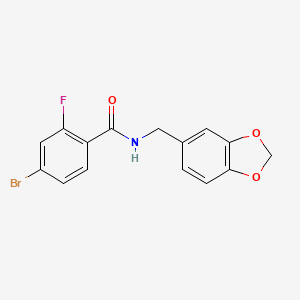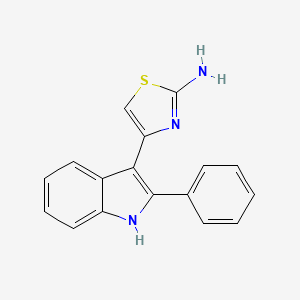![molecular formula C16H23FN2O2 B7636638 1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)
1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as S-23 and is currently being studied for its potential use in treating muscle wasting and osteoporosis.
作用機序
S-23 works by binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male sex characteristics. By binding to these receptors, S-23 can stimulate muscle growth and bone density, while also suppressing the production of estrogen.
Biochemical and Physiological Effects:
Studies have shown that S-23 can increase lean muscle mass and bone density, while also reducing body fat. It has also been shown to improve endurance and strength in animal models. However, further research is needed to determine the long-term effects of S-23 on the body.
実験室実験の利点と制限
One advantage of S-23 is its high binding affinity for androgen receptors, which makes it a potent and selective SARM. However, its potential use in humans is currently limited by the lack of clinical data and the potential for adverse effects.
将来の方向性
Future research on S-23 should focus on its potential use in treating muscle wasting and osteoporosis in humans. Additional studies are also needed to determine the long-term effects of S-23 on the body, as well as its potential use in male contraception.
合成法
The synthesis of S-23 involves several steps, including the reaction of 4-fluoro-3-methoxybenzaldehyde with cyclopropylmethylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to form the amine, which is subsequently reacted with 1-methylurea to form S-23.
科学的研究の応用
S-23 has been shown to have a high binding affinity for androgen receptors in the body, making it a potential candidate for the treatment of muscle wasting and osteoporosis. It has also been studied for its potential use in male contraception, as it has been shown to suppress spermatogenesis in animal models.
特性
IUPAC Name |
1-(1-cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-11(13-5-6-13)19(2)16(20)18-9-8-12-4-7-14(17)15(10-12)21-3/h4,7,10-11,13H,5-6,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPSFFVBTPSIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)NCCC2=CC(=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)
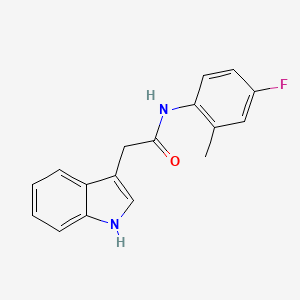


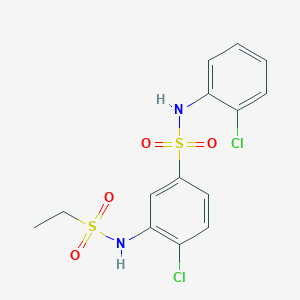
![4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)
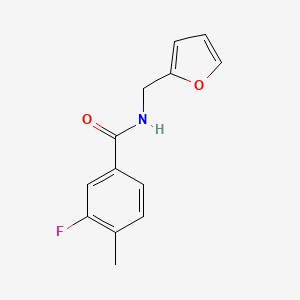

![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)
